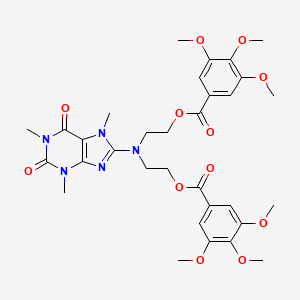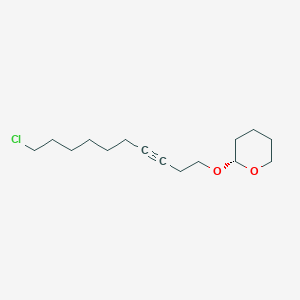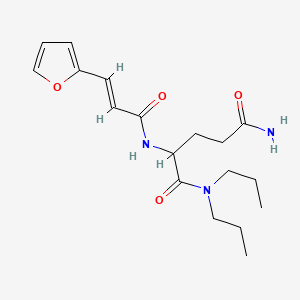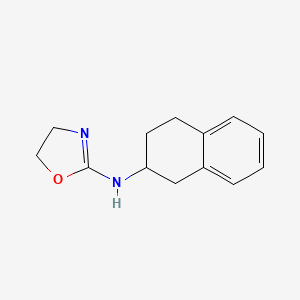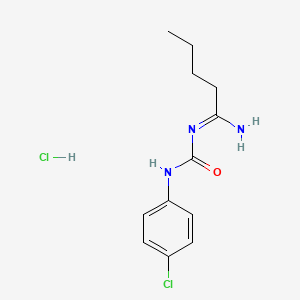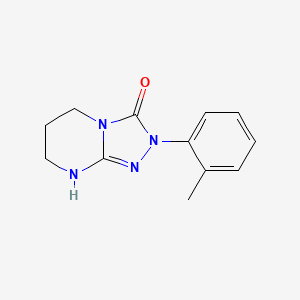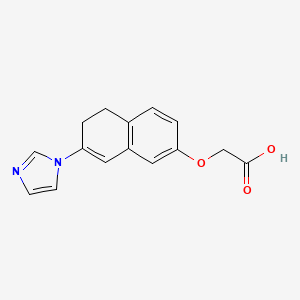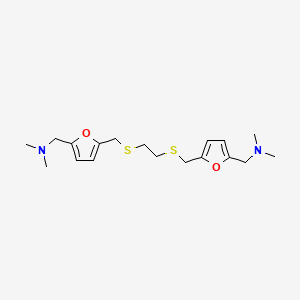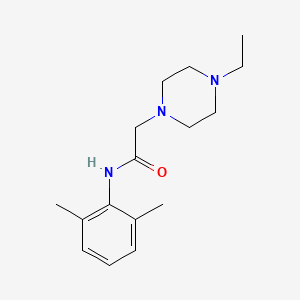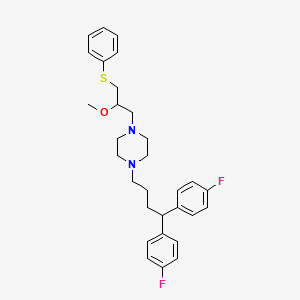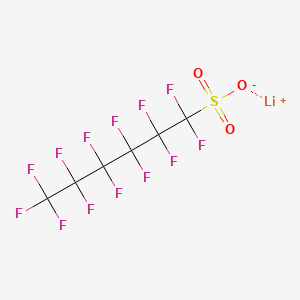
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt is a perfluorinated compound. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt typically involves the fluorination of hexanesulfonic acid. The process includes the introduction of fluorine atoms to replace hydrogen atoms in the hexanesulfonic acid molecule. This can be achieved through various fluorination techniques, such as direct fluorination or electrochemical fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms. The resulting product is then purified and converted to its lithium salt form.
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: Although the perfluorinated nature of the compound makes it resistant to oxidation and reduction, under specific conditions, it can undergo these reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonic acids, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membranes and proteins due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as coatings and surfactants, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt involves its interaction with various molecular targets. The compound’s perfluorinated structure allows it to interact with hydrophobic regions of molecules, making it useful in applications involving hydrophobic interactions. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Sodium Perfluorohexanesulfonate: Similar in structure but contains sodium instead of lithium.
Potassium Perfluorohexanesulfonate: Another similar compound with potassium as the counterion.
Perfluorohexanesulfonyl Fluoride: A related compound with a sulfonyl fluoride group instead of a sulfonic acid group.
Uniqueness
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt is unique due to its lithium counterion, which can impart different properties compared to its sodium and potassium counterparts. The lithium salt form may exhibit different solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other salts may not be as effective.
Properties
CAS No. |
55120-77-9 |
|---|---|
Molecular Formula |
C6F13LiO3S |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
lithium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6HF13O3S.Li/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);/q;+1/p-1 |
InChI Key |
VAXNCPZUCRECEW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


